beta-Tocotrienol beta-Tocotrienol The four tocopherols (α, β, δ, and γ) and four tocotrienols (α, β, δ, and γ) are forms of vitamin E, which is known for its antioxidant activity. Tocotrienols are found in high concentrations in palm oil and wheat germ. β-Tocotrienol is a less potent antioxidant than α-tocotrienol. A high cholesterol diet supplemented with a mixture of α- and β-tocopherols and tocotrienols has been shown to lower hepatic cholesterol and cholesterol ester concentration and to reduce atherosclerotic lesions in ApoE+/- mice.
(-)-beta-Tocotrienol analytical standard provided with w/w absolute assay, to be used for quantitative titration.
β-Tocotrienol is a naturally occurring forms of vitamin E commonly found in cereals such as whole wheat flour.
Beta-tocotrienol is a tocotrienol that is chroman-6-ol substituted by methyl groups at positions 2, 5 and 8 and a farnesyl chain at position 2. It has been isolated from various cultivars of wheat. It has a role as a plant metabolite. It is a tocotrienol and a vitamin E.
Brand Name: Vulcanchem
CAS No.: 490-23-3
VCID: VC21335610
InChI: InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1
SMILES: CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O
Molecular Formula: C28H42O2
Molecular Weight: 410.6 g/mol

beta-Tocotrienol

CAS No.: 490-23-3

Cat. No.: VC21335610

Molecular Formula: C28H42O2

Molecular Weight: 410.6 g/mol

* For research use only. Not for human or veterinary use.

beta-Tocotrienol - 490-23-3

CAS No. 490-23-3
Molecular Formula C28H42O2
Molecular Weight 410.6 g/mol
IUPAC Name (2R)-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
Standard InChI InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1
Standard InChI Key FGYKUFVNYVMTAM-WAZJVIJMSA-N
Isomeric SMILES CC1=CC(=C(C2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C)O
SMILES CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O
Canonical SMILES CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O
Melting Point 25°C

Chemical Identity and Structure

Basic Identifiers

Beta-Tocotrienol is characterized by specific chemical identifiers that distinguish it from other tocotrienols and tocopherols. The compound possesses a unique molecular structure that contributes to its biological activities.

PropertyInformation
CAS Number490-23-3
Molecular FormulaC₂₈H₄₂O₂
Molecular Weight410.63 g/mol
Physical StateLiquid
IUPAC Name(2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-2H-1-benzopyran-6-ol

Beta-Tocotrienol shares the fundamental chromanol ring structure common to all vitamin E compounds but is distinguished by its unsaturated isoprenoid side chain containing three double bonds . This structural characteristic significantly influences its biochemical behavior and therapeutic potential. The chromanol ring structure contains methyl groups at specific positions that define its classification as the beta isoform within the tocotrienol subfamily.

Chemical Identifiers and Structural Representation

For precise chemical identification, beta-Tocotrienol can be referenced through various notation systems:

  • SMILES: OC=1C=C(C=2OC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)CCC2C1C)C

  • Isomeric SMILES: CC1=C2C(CCC(CCC=C(CCC=C(CCC=C(C)C)C)C)(C)O2)=C(C)C(O)=C1

  • InChI: InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1

The 2R configuration of beta-Tocotrienol is particularly important for its biological activity, as stereochemistry plays a crucial role in determining the potency and specificity of vitamin E compounds .

Biochemical Properties and Biological Activity

Antioxidant Characteristics

Tocotrienols, including beta-Tocotrienol, exhibit superior antioxidant properties compared to their tocopherol counterparts. Research indicates that tocotrienols possess more potent antioxidant capabilities than α-tocopherol, which has traditionally received more attention in vitamin E research .

The enhanced antioxidant efficacy of beta-Tocotrienol can be attributed to several factors:

  • The unsaturated side chain allows for more efficient penetration into tissues with saturated fatty layers, such as the brain and liver .

  • Better distribution within the fatty layers of cell membranes enhances its capacity to neutralize free radicals at their source .

  • The molecular structure facilitates interaction with cellular components involved in oxidative stress pathways.

Experimental research directly comparing the antioxidant and free radical scavenging effects of tocopherols and tocotrienols has demonstrated the superior protective capabilities of tocotrienols, particularly in biological systems with lipid-rich environments .

Anti-Cancer Properties

One of the most promising aspects of beta-Tocotrienol research involves its anti-proliferative effects against cancer cells. Recent studies have highlighted its potential as an anti-cancer agent:

  • Beta-Tocotrienol exhibits significantly more potent anti-proliferative effects than gamma-tocotrienol on human breast adenocarcinoma cell lines (MDA-MB-231 and MCF7), regardless of their hormonal receptor status .

  • The compound induces G1 cell cycle arrest in breast cancer cells, interrupting their proliferation cycle .

  • It triggers mitochondrial stress-mediated apoptotic responses, particularly in MDA-MB-231 cells .

These anti-cancer effects are notable because they demonstrate that beta-Tocotrienol may surpass gamma-tocotrienol in potency, despite the latter being more extensively studied for its anti-cancer properties .

Molecular Mechanisms of Action

Cell Signaling Pathway Modulation

Beta-Tocotrienol exerts its biological effects through multiple molecular mechanisms that affect fundamental cellular processes:

  • Downregulation of phosphorylated PI3K and GSK-3 proteins, which are critical components of cell survival pathways .

  • Modulation of apoptosis-related proteins including p53, cytochrome C, cleaved-PARP-1, Bax, Bcl-2, and caspase-3 .

  • Regulation of sterol regulatory element-binding proteins (SREBPs) and reductase ubiquitination, although this has been more extensively studied with other tocotrienol isoforms like delta and gamma .

The ability to simultaneously target multiple cellular pathways distinguishes beta-Tocotrienol as a compound with complex and potentially synergistic effects that may prove valuable in therapeutic applications.

Comparative Efficacy Among Vitamin E Isoforms

The relative efficacy of beta-Tocotrienol compared to other vitamin E isoforms provides important context for its potential applications:

Vitamin E IsoformAnti-proliferative Potency (Breast Cancer)Cell Cycle EffectMechanism
Beta-TocotrienolHighG1 arrestMultiple pathways
Gamma-TocotrienolModerateVariableMultiple pathways
Alpha-TocopherolLowLimited effectPrimarily antioxidant

This comparative potency is significant because it challenges the traditional focus on alpha-tocopherol as the primary vitamin E compound of interest . Despite tocotrienol research accounting for only about 1% of all vitamin E research published in PubMed, emerging evidence suggests these "minor" vitamin E molecules warrant serious reconsideration .

Research Findings and Experimental Data

Anti-Cancer Research

The most comprehensive experimental data on beta-Tocotrienol comes from studies examining its effects on cancer cell lines:

A 2020 study investigating beta-Tocotrienol's anti-proliferative effects on MDA-MB-231 and MCF7 human breast adenocarcinoma cell lines found:

  • Beta-Tocotrienol exhibited significantly greater cytotoxicity than gamma-Tocotrienol at equivalent concentrations .

  • The compound induced G1 cell cycle arrest in both cell lines, interfering with cancer cell division .

  • Treatment triggered mitochondrial stress-mediated apoptotic responses, particularly in MDA-MB-231 cells .

  • Mechanistically, beta-Tocotrienol's anti-neoplastic activity involved the downregulation of phosphorylated PI3K and GSK-3 cell survival proteins .

These findings are particularly significant because they demonstrate that beta-Tocotrienol's efficacy is independent of the hormonal receptor status of breast cancer cells, suggesting potential broad-spectrum anti-cancer applications .

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